4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol is a heterocyclic compound that combines a pyrimidine ring with a 2,3-dihydrobenzofuran moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The thiol group in the pyrimidine structure may contribute to its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
This compound belongs to the class of pyrimidine derivatives, which are characterized by their six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The inclusion of the 2,3-dihydrobenzofuran fragment introduces additional structural complexity and may enhance the compound's biological properties. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, particularly as antimicrobial, anticancer, and antiviral agents.
The synthesis of 4-(2,3-dihydrobenzofuran-5-yl)pyrimidine-2-thiol can be achieved through various methods, typically involving multi-step synthetic pathways. One potential approach involves:
The specific reaction conditions, including solvents, temperature, and catalysts, play a crucial role in determining the yield and purity of the final product.
The molecular structure of 4-(2,3-dihydrobenzofuran-5-yl)pyrimidine-2-thiol can be depicted as follows:
The structure features a pyrimidine ring bonded to a 2,3-dihydrobenzofuran moiety at the 4-position of the pyrimidine. The presence of the thiol (-SH) group at the 2-position of the pyrimidine enhances its reactivity and potential biological interactions.
The chemical reactivity of 4-(2,3-dihydrobenzofuran-5-yl)pyrimidine-2-thiol can be analyzed through several types of reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for compounds like 4-(2,3-dihydrobenzofuran-5-yl)pyrimidine-2-thiol often involves interaction with biological targets such as enzymes or receptors:
Data supporting these mechanisms often come from biological assays evaluating enzyme activity or cellular viability.
The potential applications of 4-(2,3-dihydrobenzofuran-5-yl)pyrimidine-2-thiol span several fields:
Heterocyclic compounds constitute >59% of FDA-approved drugs, with nitrogen-containing variants demonstrating unparalleled versatility in targeting microbial biomolecules [9]. The strategic fusion of distinct heterocycles—termed "molecular hybridization"—enhances binding affinity, modulates physicochemical properties, and circumvents existing resistance mechanisms. 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol exemplifies this approach, merging benzoheterocyclic rigidity with pyrimidine’s hydrogen-bonding capacity. Its design addresses urgent needs articulated by the World Health Organization, which projects 10 million annual deaths from antimicrobial resistance (AMR) by 2050 without therapeutic innovations [1] [9].
The molecular architecture of 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol (C₁₂H₁₀N₂OS; MW 230.29 g/mol) integrates two bioactive motifs:
Table 1: Role of Heterocyclic Components in Antimicrobial Agents
Heterocycle | Representative Drugs | Key Contributions to Drug Efficacy |
---|---|---|
Thiazole | Aztreonam, Cefepime | Enhanced Gram-negative penetration via porin channels |
Tetrazole | Cefoperazone, Tedizolid | Metabolic stability and zinc-binding affinity |
Pyrimidine-2-thiol | 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol | DHFR inhibition via competitive base-pair mimicry |
Dihydrobenzofuran | Amiodarone (analog) | Membrane interaction and reduced efflux |
Conjugation at the pyrimidine C4 and benzofuran C5 positions via a C-C bond maintains coplanarity, optimizing intercalation with DNA or catalytic pockets. Computational studies confirm a dihedral angle of <15°, promoting stable adsorption into target sites. The hybrid’s logP value (predicted: 2.8) balances hydrophilicity for solubility and lipophilicity for cellular uptake [5] [7].
Antimicrobial resistance necessitates urgent development of dihydrofolate reductase (DHFR) inhibitors due to:
Table 2: Resistance Mechanisms Addressed by Hybrid Heterocycles
Resistance Mechanism | Effect on Conventional Antibiotics | Hybrid Scaffold Countermeasure |
---|---|---|
β-Lactamase expression | Cephalosporin inactivation | Non-β-lactam structure avoids enzymatic recognition |
Efflux pump upregulation | Reduced intracellular drug accumulation | Enhanced lipophilicity reduces pump affinity |
DHFR mutations | Trimethoprim inefficacy | Flexible thiol group maintains binding to mutant enzymes |
Biofilm formation | Impaired drug penetration | Benzofuran moiety disrupts extracellular polymeric matrix |
Thiolated pyrimidines specifically target DHFR—a critical enzyme in folate synthesis—by mimicking dihydrofolate’s pteridine ring. Mutations in DHFR (e.g., Phe98Ser in Staphylococcus aureus) confer trimethoprim resistance but remain vulnerable to sterically adaptive inhibitors like 4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol. Its benzofuran moiety occupies a hydrophobic subpocket absent in mammalian DHFR, conferring bacterial selectivity [1] [5] [9].
Thiolated pyrimidines have evolved through three generations:
The transition toward hybridized thiolated pyrimidines aligns with the "molecular hybridization" paradigm in antibiotic design. Modern syntheses employ:
This compound’s discontinuation as a commercial product (as noted in supplier databases [7]) reflects formulation challenges—likely thiol oxidation susceptibility—rather than efficacy limitations. Current research focuses on prodrug derivatization (e.g., S-acylation) to improve stability.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2